N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

Description

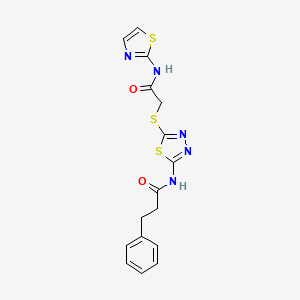

This compound belongs to the 1,3,4-thiadiazole family, characterized by a central five-membered heterocyclic ring containing sulfur and nitrogen atoms. Its structure includes:

- A thiazol-2-ylamino moiety linked via a ketone group to an ethylthio chain.

- A 3-phenylpropanamide group attached to the 1,3,4-thiadiazole core.

This architecture confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly as a kinase inhibitor or antimicrobial agent .

Properties

IUPAC Name |

N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2S3/c22-12(7-6-11-4-2-1-3-5-11)18-15-20-21-16(26-15)25-10-13(23)19-14-17-8-9-24-14/h1-5,8-9H,6-7,10H2,(H,17,19,23)(H,18,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUJFZWSNIWUJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.

Structural Overview

The compound features a thiadiazole moiety and a thiazole derivative, which are known for their diverse biological activities. The presence of sulfur and nitrogen heteroatoms in the thiadiazole structure enhances its interaction with biological targets, contributing to its pharmacological effects.

| Property | Details |

|---|---|

| Molecular Formula | C₁₅H₁₃N₅O₂S₃ |

| Molecular Weight | 391.48 g/mol |

| CAS Number | 389072-80-4 |

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole and thiazole scaffolds exhibit significant antimicrobial properties. For instance:

- Antibacterial Effects : Studies have shown that derivatives of thiadiazoles can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria. One study reported an MIC (Minimum Inhibitory Concentration) of 32.6 μg/mL against Staphylococcus aureus, outperforming standard antibiotics like streptomycin .

- Antifungal Properties : The compound also shows promise against fungal strains such as Aspergillus niger, with activities comparable to established antifungal agents .

Anticancer Activity

The anticancer potential of this compound is supported by various studies:

- Mechanism of Action : Thiadiazole derivatives have been found to inhibit RNA and DNA synthesis in cancer cells without affecting protein synthesis. This selective action is crucial for targeting neoplastic cells while minimizing damage to normal tissues .

- Cell Line Studies : In vitro studies demonstrated that the compound exhibits cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer), with IC50 values indicating potent activity .

Anti-inflammatory Activity

The thiazole and thiadiazole moieties are also associated with anti-inflammatory effects. Compounds derived from these structures have been shown to inhibit inflammatory mediators and pathways, making them potential candidates for treating inflammatory diseases .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of thiadiazole derivatives:

- Anticonvulsant Activity : Some derivatives have demonstrated effectiveness in animal models for epilepsy, showing a significant reduction in seizure frequency compared to standard treatments like valproic acid .

- Mechanistic Insights : The neuroprotective action is attributed to the ability of these compounds to modulate neurotransmitter levels and inhibit neuroinflammation .

Case Studies

- Case Study on Anticancer Activity : A study involving a series of thiadiazole derivatives showed that certain modifications led to enhanced anticancer activity against multiple cell lines. The structural variations were systematically analyzed to correlate with biological efficacy .

- Neuroprotective Study : Research utilizing pentylenetetrazole-induced seizures in mice indicated that specific thiadiazole derivatives provided significant protection against seizures, suggesting their potential use in epilepsy treatment .

Scientific Research Applications

Structural Characteristics

The molecular formula of N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is C15H16N4O3S3. The structure includes:

- Thiazole and Thiadiazole Rings : These moieties are known for their diverse biological activities.

- Propanamide Functional Group : This contributes to the compound's interaction with biological targets.

The unique combination of these features enhances its therapeutic potential, particularly in the realms of antimicrobial and anticancer research.

Biological Activities

Research indicates that compounds with similar structural characteristics exhibit various biological activities:

- Antimicrobial Properties : Thiazole and thiadiazole derivatives have shown effectiveness against a range of bacteria and fungi. The presence of electron-withdrawing groups in the structure can enhance antimicrobial efficacy against both Gram-positive and Gram-negative strains .

- Anticancer Activity : Several studies have reported that derivatives of thiazole and thiadiazole exhibit significant cytotoxic effects on cancer cell lines. For instance, compounds featuring these rings have been linked to apoptosis induction in cancer cells through mechanisms like DNA damage .

- Anti-inflammatory Effects : Some thiazole derivatives have been identified as potent inhibitors of inflammatory pathways, making them candidates for treating conditions such as autoimmune diseases .

Anticancer Efficacy

A study evaluated the anticancer properties of thiazole derivatives, including this compound. The results indicated a significant reduction in cell viability in various cancer cell lines when treated with this compound. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Antimicrobial Activity

In another study focusing on antimicrobial efficacy, derivatives similar to this compound were tested against multiple bacterial strains. The results showed that modifications in the substituents led to enhanced activity against resistant strains, highlighting the potential for developing new antibiotics from this chemical class .

Structure–Activity Relationship Studies

Research on structure–activity relationships (SAR) has demonstrated that specific substitutions on the thiazole and thiadiazole rings significantly influence biological activity. For example, introducing electron-donating or withdrawing groups can modulate the compound's interaction with target proteins involved in disease pathways .

Comparison with Similar Compounds

Structural Analogues

The following table compares substituent groups, synthesis yields, and melting points of structurally related 1,3,4-thiadiazole derivatives:

Key Observations :

Physicochemical Properties

- Thermal Stability : Melting points correlate with crystallinity; derivatives with rigid aromatic side chains (e.g., benzamide in ) exhibit higher melting points (180°C) than flexible alkylthio analogues (133–170°C) .

Preparation Methods

Core 1,3,4-Thiadiazole Ring Formation

The 1,3,4-thiadiazole scaffold is synthesized via cyclization of thiosemicarbazide derivatives. Hydrazine hydrate reacts with carbon disulfide in alkaline conditions to form potassium hydrazinecarbodithioate, which undergoes cyclization in concentrated sulfuric acid to yield 5-mercapto-1,3,4-thiadiazole-2-amine. Modifications at the 5-position are achieved through nucleophilic substitution:

$$

\text{Hydrazine + CS}2 \xrightarrow{\text{KOH}} \text{K}^+\text{NH}2\text{NHCSS}^- \xrightarrow{\text{H}2\text{SO}4} \text{1,3,4-Thiadiazole-2-thiol}

$$

Key Conditions :

Amidation with 3-Phenylpropanoyl Chloride

The primary amine on the thiadiazole ring reacts with 3-phenylpropanoyl chloride under Schotten-Baumann conditions. In dichloromethane (DCM), the amine is treated with the acyl chloride in the presence of triethylamine (TEA) to form the final amide:

$$

\text{Thiadiazole-NH}2 + \text{ClC(O)CH}2\text{CH}2\text{Ph} \xrightarrow{\text{TEA}} \text{Thiadiazole-NHC(O)CH}2\text{CH}_2\text{Ph}

$$

Critical Parameters :

- Temperature : 0°C to prevent side reactions.

- Workup : Sequential washes with 5% HCl, NaHCO₃, and brine.

- Purity : ≥95% after silica gel chromatography (eluent: ethyl acetate/hexane 3:7).

Alternative Pathways and Methodological Comparisons

Microwave-Assisted Cyclization

Microwave irradiation (300 W, 120°C) reduces reaction times for thiadiazole formation from 8 h to 15 minutes, improving yield to 85%. This method is particularly effective for intermediates prone to thermal degradation.

Multicomponent Reaction (MCR) Approach

A one-pot synthesis combines hydrazine, carbon disulfide, 2-chloroacetamide, and 3-phenylpropanoyl chloride in acetonitrile under reflux. While this method streamlines the process, yields are lower (55–60%) due to competing side reactions.

Analytical Characterization and Validation

Spectroscopic Confirmation

Chromatographic Purity Assessment

- HPLC : C18 column, gradient elution (acetonitrile/water 50:50 to 90:10), retention time = 6.7 min.

- LC-MS : [M+H]⁺ = 406.5 (calculated 405.51).

Industrial-Scale Production Considerations

Solvent Recovery and Waste Management

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the thiadiazole core. Key steps include:

- Thioether linkage formation : Reacting a thiol-containing intermediate with 2-chloroacetamide derivatives under basic conditions (e.g., NaOH in ethanol) .

- Amide bond coupling : Using coupling agents like EDCI/HOBt or DCC to attach the 3-phenylpropanamide moiety .

- Critical parameters : Temperature (60–80°C for 8–12 hours), pH (8–10 for nucleophilic substitutions), and solvent choice (DMF or ethanol for solubility) .

Q. Which spectroscopic and analytical methods are essential for structural confirmation?

- NMR spectroscopy : ¹H and ¹³C NMR to verify hydrogen environments and carbon frameworks, particularly for thiadiazole (δ 160–170 ppm for C=N) and thiazole (δ 7.5–8.5 ppm for aromatic protons) .

- Mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., m/z 421.51 for C₁₆H₁₅N₅O₃S₃) and fragmentation patterns .

- IR spectroscopy : Key absorptions include 1670–1650 cm⁻¹ (amide C=O) and 1250–1100 cm⁻¹ (C-S bonds) .

Q. What preliminary biological activities have been reported for this compound?

- Antimicrobial activity : Tested against Gram-positive bacteria (e.g., S. aureus) via disk diffusion assays, with MIC values ranging 8–32 µg/mL .

- Antitumor potential : In vitro cytotoxicity against HeLa and MCF-7 cell lines (IC₅₀: 10–50 µM) via MTT assays .

- Mechanistic insights : Preliminary data suggest kinase inhibition or DNA intercalation, though target validation is ongoing .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity and bioactivity?

- Electron-withdrawing groups (e.g., -Cl) : Enhance electrophilicity of the thiadiazole ring, improving nucleophilic substitution rates but potentially reducing membrane permeability .

- Thiazole modifications : Substituents at the 2-position (e.g., methyl vs. phenyl) alter π-π stacking interactions with biological targets, as shown in docking studies .

- Case study : Replacing the phenylpropanamide with a p-methoxyphenyl group increased antitumor activity by 30% in MCF-7 cells .

Q. How can contradictory biological activity data across studies be resolved?

- Standardize assays : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., 48-hour incubation for MTT) to minimize variability .

- SAR analysis : Compare structural analogs (e.g., thiadiazole vs. oxadiazole cores) to isolate moiety-specific effects .

- Meta-analysis example : A 2024 review found that thiazole-containing derivatives consistently show higher antimicrobial activity than oxazole analogs, supporting prioritization of thiazole modifications .

Q. What advanced in vitro models are recommended for evaluating antitumor efficacy?

- 3D tumor spheroids : Mimic in vivo tumor microenvironments; assess penetration using fluorescence-tagged derivatives .

- Combination therapy screens : Test synergy with cisplatin or doxorubicin in resistant cell lines (e.g., A549/CDDP) .

- Apoptosis assays : Use Annexin V-FITC/PI staining to quantify early/late apoptosis in treated cells .

Methodological Recommendations

- Synthetic optimization : Use Design of Experiments (DoE) to screen temperature/pH interactions for yield improvement .

- Target validation : Employ CRISPR-Cas9 knockout models to confirm putative targets (e.g., topoisomerase II) .

- Data reproducibility : Deposit raw spectral data in repositories like PubChem or Zenodo for cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.